An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione, a derivative of the well-known saccharin scaffold, presents a unique substitution pattern that is of significant interest in medicinal chemistry due to its potential as a reactive intermediate for the synthesis of a diverse range of derivatives. The introduction of a bromomethyl group at the 3-position offers a site for nucleophilic substitution, enabling the facile introduction of various functional groups.
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione. In the absence of direct experimental spectra in the public domain, this guide leverages data from structurally analogous compounds and advanced computational prediction models to provide a reliable and detailed spectral assignment. This approach, combining empirical data from related structures with theoretical calculations, offers a robust framework for the characterization of this and similar molecules.
Predicted ¹H and ¹³C NMR Chemical Shift Data
The following tables summarize the predicted ¹H and ¹³³C NMR chemical shift data for 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione. These predictions are based on a combination of data from related saccharin derivatives and computational modeling using established algorithms.[1][2][3] The data is presented for a standard deuterated solvent, such as DMSO-d₆, which is commonly used for similar heterocyclic compounds.[4][5]
Table 1: Predicted ¹H NMR Chemical Shift Data for 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.2 - 8.4 | d | 7.5 - 8.0 |
| H-5 | 7.8 - 8.0 | t | 7.5 - 8.0 |
| H-6 | 7.9 - 8.1 | t | 7.5 - 8.0 |
| H-7 | 8.1 - 8.3 | d | 7.5 - 8.0 |
| CH₂ (Bromomethyl) | 4.8 - 5.0 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shift Data for 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-3 | 165 - 168 |
| C-3a | 138 - 140 |
| C-4 | 125 - 127 |
| C-5 | 135 - 137 |
| C-6 | 134 - 136 |
| C-7 | 122 - 124 |
| C-7a | 128 - 130 |
| CH₂ (Bromomethyl) | 30 - 35 |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data and obtain experimental spectra, the following detailed protocol is recommended. This protocol is based on best practices for the NMR analysis of small organic molecules and related benzothiazole derivatives.[4]
Sample Preparation
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Compound Purity: Ensure the sample of 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
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Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peaks.[4][5] Other potential solvents include deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
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Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
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Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0-12 ppm).
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Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
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Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Spectral Width: Set a wide spectral width to cover all expected carbon resonances (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The number of scans will depend on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the aromatic ring.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.
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Computational Methodology for NMR Prediction
The predicted chemical shifts presented in this guide were generated using a computational approach that is becoming increasingly valuable in structural elucidation.[1][2][6]
Caption: Workflow for computational NMR chemical shift prediction.
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3D Structure Generation: A 3D model of 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione is generated.
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Conformational Analysis: A conformational search is performed to identify the low-energy conformers of the molecule.
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Geometry Optimization: The geometry of each conformer is optimized using Density Functional Theory (DFT) methods.
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NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.
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Chemical Shift Calculation: The calculated shielding tensors are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.
Interpretation of NMR Data
A systematic approach to interpreting the NMR spectra is crucial for unambiguous structure confirmation.
Caption: A systematic workflow for NMR-based structure elucidation.
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¹H NMR Spectrum: The aromatic region is expected to show four distinct signals corresponding to the protons on the benzene ring. Their multiplicities (doublets and triplets) and coupling constants will be indicative of their relative positions. The bromomethyl group should appear as a singlet in the aliphatic region, with a downfield shift due to the electronegative bromine atom.
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¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display eight signals. The quaternary carbons (C-3, C-3a, and C-7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment or by their absence in an HSQC spectrum. The carbonyl-like carbon at the 3-position is expected to have the most downfield chemical shift.
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2D NMR Spectra: COSY will confirm the connectivity of the aromatic protons. HSQC will link each aromatic proton to its directly attached carbon. HMBC will be instrumental in confirming the assignment of the quaternary carbons and the position of the bromomethyl group through long-range correlations to the aromatic protons and carbons.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 3-(bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione. By combining insights from related known compounds and the power of computational prediction, a detailed and reliable set of chemical shift assignments has been presented. The provided experimental protocol offers a clear pathway for researchers to acquire and validate this data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel benzothiazole derivatives, facilitating more efficient and accurate structural elucidation in their research and development endeavors.
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